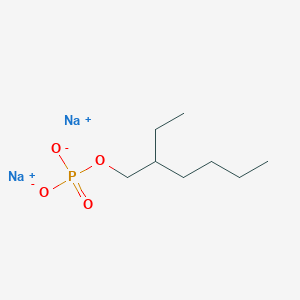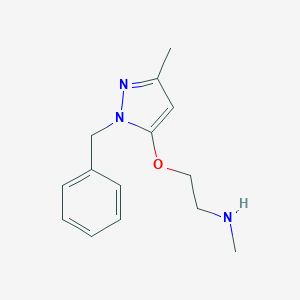
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is a member of the pyrazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- is not fully understood. However, studies have suggested that it may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It may also modulate the expression of various genes involved in cancer cell growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- is its potent antitumor activity against various cancer cell lines. It may also have potential applications as an anti-inflammatory and anti-microbial agent. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)-. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could investigate the potential applications of this compound in other fields such as agriculture and environmental science. Furthermore, future studies could aim to elucidate the mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- and identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- can be achieved through several methods, including the reaction of benzylideneacetone with hydrazine hydrate, followed by reaction with methylamine and 2-chloroethanol. Another method involves the reaction of 1-benzyl-3-methyl-4-nitroso-5-(2-hydroxyethyl)pyrazole with methylamine.
Applications De Recherche Scientifique
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Propriétés
Numéro CAS |
13200-70-9 |
|---|---|
Nom du produit |
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- |
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
2-(2-benzyl-5-methylpyrazol-3-yl)oxy-N-methylethanamine |
InChI |
InChI=1S/C14H19N3O/c1-12-10-14(18-9-8-15-2)17(16-12)11-13-6-4-3-5-7-13/h3-7,10,15H,8-9,11H2,1-2H3 |
Clé InChI |
CAFYSOFTDLYNFG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCNC)CC2=CC=CC=C2 |
SMILES canonique |
CC1=NN(C(=C1)OCCNC)CC2=CC=CC=C2 |
Autres numéros CAS |
13200-70-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



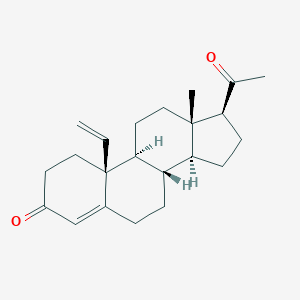
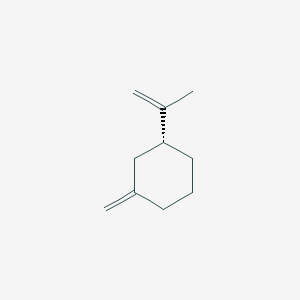
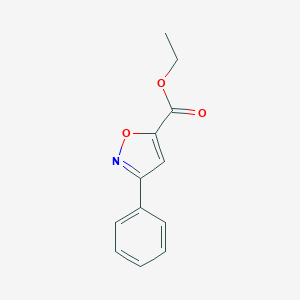
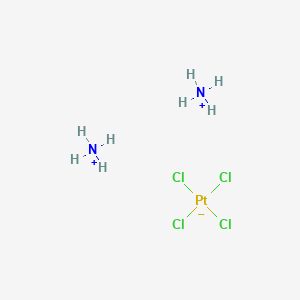
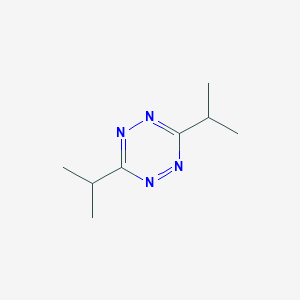
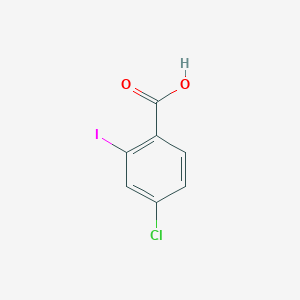
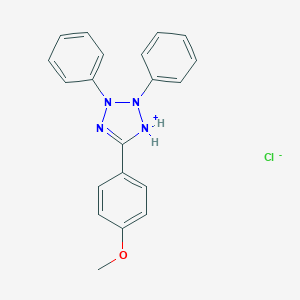
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)
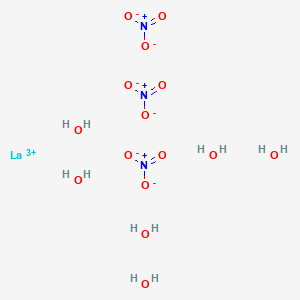
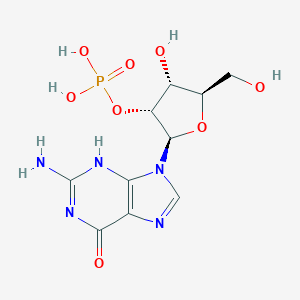
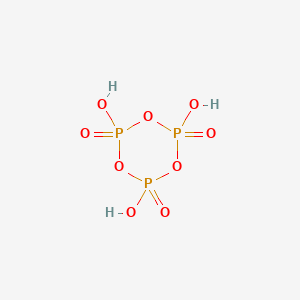
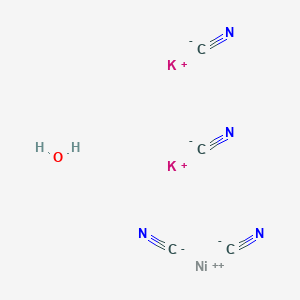
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
